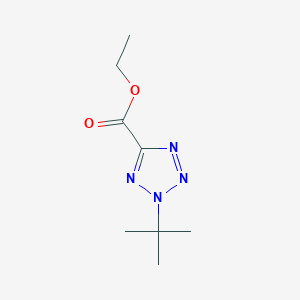
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea is an indole derivative with distinctive features that make it a subject of interest in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea can be synthesized through multiple synthetic routes, often involving the reaction of indole derivatives with urea analogs. The key steps in the preparation typically include:
Preparation of the indole derivative with a 2-methoxyethyl group.
Reaction of the indole derivative with an o-tolyl isocyanate under suitable conditions to form the urea compound.
Industrial Production Methods
On an industrial scale, the production of this compound might employ optimized catalytic processes to ensure high yields and purity. Industrial methods may include continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea undergoes various chemical reactions such as:
Oxidation: Leading to the formation of hydroxylated products.
Reduction: Producing amines or simpler alkyl derivatives.
Substitution: Nucleophilic or electrophilic substitutions at the indole or o-tolyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Diverse substituted indole or tolyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea serves as a valuable intermediate for the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.
Biology
Biologically, this compound has potential implications in drug design and development due to its structural resemblance to biologically active molecules. It could be investigated for its interactions with enzymes and receptors.
Medicine
In medicine, research into this compound focuses on its potential therapeutic applications. It could be a lead compound for developing new drugs targeting specific biological pathways.
Industry
In industry, this compound might find applications in the production of advanced materials or as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. Its indole moiety allows it to fit into specific binding sites, potentially modulating the activity of target proteins or enzymes. This interaction can lead to various biological effects, depending on the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea
1-(1-(2-ethoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea
Uniqueness
Compared to these similar compounds, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(o-tolyl)urea stands out due to its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets. Its unique chemical properties can lead to distinctive applications in scientific research and industry.
This article delves into the intricate details of this compound, highlighting its potential and versatility across various fields of study. What's your next curious adventure?
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYDEDPVZHQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2846200.png)
![ETHYL 5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B2846201.png)
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2846202.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)


![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2846208.png)
![1-(3,4-dimethylphenyl)-7-(ethylsulfanyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)

![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846217.png)
